4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both thiazole and thiophene rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine typically involves the reaction of 2,5-dichlorothiophene with appropriate thiazole precursors. One common method includes the use of a one-pot reaction where 2,5-dichlorothiophene is reacted with thioamide under specific conditions to form the desired thiazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,5-Dichlorothiophene: A precursor in the synthesis of 4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness: this compound is unique due to the presence of both thiazole and thiophene rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S2/c8-5-1-3(6(9)13-5)4-2-12-7(10)11-4/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLZXFNAKNVLPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C2=CSC(=N2)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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